4-(Isopentyloxy)indoline
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Overview
Description
4-(Isopentyloxy)indoline is a derivative of indoline, a bicyclic organic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. Indoline and its derivatives are known for their aromatic and weakly basic properties, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 4-(Isopentyloxy)indoline typically involves several steps:
Reduction from Indole: Indoline can be synthesized by reducing indole using various reducing agents.
Intramolecular Diels–Alder Synthesis: This method involves the cycloaddition of a diene and a dienophile within the same molecule to form the indoline structure.
Catalytic Synthesis: Catalysts such as transition metals can facilitate the formation of indoline derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(Isopentyloxy)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include titanium(III) chloride for reductive amination and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-(Isopentyloxy)indoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)indoline involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
4-(Isopentyloxy)indoline can be compared with other indoline derivatives:
Indole: The parent compound, indole, is a simpler structure with similar aromatic properties.
Indoline: The reduced form of indole, indoline, shares the bicyclic structure but lacks the isopentyloxy group.
Other Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives exhibit similar biological activities but differ in their specific functional groups.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(3-methylbutoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19NO/c1-10(2)7-9-15-13-5-3-4-12-11(13)6-8-14-12/h3-5,10,14H,6-9H2,1-2H3 |
InChI Key |
YIOACBCTHOHHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC2=C1CCN2 |
Origin of Product |
United States |
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